molecular formula C6H4N4O B048667 Pyrimido[4,5-d]pyrimidin-2(1H)-one CAS No. 120614-17-7

Pyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No. B048667
M. Wt: 148.12 g/mol
InChI Key: JPOJBQLUJAIHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[4,5-d]pyrimidin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a fused tricyclic compound that consists of two pyrimidine rings and a six-membered lactam ring. This compound has a wide range of biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Pyrimido[4,5-d]pyrimidin-2(1H)-one is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription.

Biochemical And Physiological Effects

Pyrimido[4,5-d]pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals, which are implicated in several diseases.

Advantages And Limitations For Lab Experiments

One advantage of Pyrimido[4,5-d]pyrimidin-2(1H)-one is its broad range of biological activities, making it a versatile compound for research purposes. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, its biological activities may vary depending on the specific chemical modifications made to the compound.

Future Directions

There are several future directions for the research on Pyrimido[4,5-d]pyrimidin-2(1H)-one. One potential area of research is the development of novel derivatives with improved biological activities. Additionally, the compound's potential applications in the field of organic electronics and material science warrant further investigation. Finally, the elucidation of the compound's mechanism of action could lead to the development of more targeted therapies for various diseases.
In conclusion, Pyrimido[4,5-d]pyrimidin-2(1H)-one is a promising compound with a wide range of biological activities. Its potential applications in various fields make it an exciting area of research. Further investigation into its synthesis, mechanism of action, and biological activities could lead to the development of novel therapies for various diseases.

Scientific Research Applications

Pyrimido[4,5-d]pyrimidin-2(1H)-one has shown significant potential in various scientific research applications. It has been reported to exhibit antitumor, antiviral, anti-inflammatory, and antioxidant activities. It also has potential applications in the field of organic electronics and material science.

properties

CAS RN

120614-17-7

Product Name

Pyrimido[4,5-d]pyrimidin-2(1H)-one

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

1H-pyrimido[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C6H4N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h1-3H,(H,7,8,9,10,11)

InChI Key

JPOJBQLUJAIHHL-UHFFFAOYSA-N

SMILES

C1=C2C=NC(=O)NC2=NC=N1

Canonical SMILES

C1=C2C=NC(=O)NC2=NC=N1

synonyms

Pyrimido[4,5-d]pyrimidin-2(1H)-one (6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mg (0.23 mmol) of 1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one in 5 ml of tetrahydrofuran was treated with 0.5 ml (0.5 mmol) of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran. After 1 hour the mixture was evaporated and the product purified by chromatography on silica gel using dichloromethane/methanol in a ratio 20:1 as eluting solvent. Evaporation of the product-containing fractions followed by trituration of the residue with hexane and filtration gave 60 mg (42%) 3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydro-1-[3-(2-hydroxyethyl))phenyl]pyrimido[4,5-d]pyrimidin-2(1H)-one as a white solid of melting point 110° C.
Name
1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
Quantity
200 mg
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5 mL
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